molecular formula C30H35O6Si B12775882 4,4'-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester CAS No. 85905-70-0

4,4'-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester

Cat. No.: B12775882
CAS No.: 85905-70-0
M. Wt: 519.7 g/mol
InChI Key: WHCKFWSNRDLZIY-UHFFFAOYSA-N
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Description

4,4'-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester ( 85905-70-0) is an organosilicon compound with the molecular formula C30-H36-O6-Si and a molecular weight of 520.75 g/mol . It is also known by its synonym, Ethyl 3,8,10-Trioxa-9-silatetradecan-14-oate, 4-oxo-7,9,11-triphenyl- . Available data from scientific literature indicates an intraperitoneal LD50 of 1 gm/kg in rodent models, though further toxicological effect details were not specified in the study . As a supplier, we provide this chemical in high purity for research applications. Please note that specific information regarding its mechanism of action and established research applications is not widely published. Researchers are advised to consult the primary scientific literature for potential novel investigative uses. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

85905-70-0

Molecular Formula

C30H35O6Si

Molecular Weight

519.7 g/mol

InChI

InChI=1S/C30H35O6Si/c1-3-33-29(31)22-20-27(24-14-8-5-9-15-24)35-37(26-18-12-7-13-19-26)36-28(21-23-30(32)34-4-2)25-16-10-6-11-17-25/h5-19,27-28H,3-4,20-23H2,1-2H3

InChI Key

WHCKFWSNRDLZIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)OC(CCC(=O)OCC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester typically involves the reaction of phenylsilylene with 4-phenylbutyric acid diethyl ester under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of industrial-grade solvents, catalysts, and equipment to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylsilylene oxides, while reduction could produce phenylsilylene hydrides.

Scientific Research Applications

4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester exerts its effects involves interactions with specific molecular targets and pathwaysDetailed studies on the molecular targets and pathways are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Central Functional Group Key Applications/Properties Reference
4,4'-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester Not provided Phenylsilylene (-Si(C₆H₅)O₂-) Likely polymer precursors, silicone chemistry N/A
Diethyl 4,4′-[1,4-phenylenebis(methyleneimino)]dibenzoate C₂₆H₂₈N₂O₄ Phenylenebis(methyleneimino) (-C₆H₄-CH₂-NH-) Reference standards, pharmacological research
Azoxybenzene-4,4'-dicarboxylic Acid Diethyl Ester Not provided Azoxy (-N=N(O)-) Potential photochemical applications
Diethyl4,4'-diaminodiphenylmethane-3,3'-dicarboxylate C₁₉H₂₂N₂O₄ Methylene (-CH₂-) with amino groups Polyurethane intermediates, crosslinking agents
4,4-Bis(diethoxyphosphonomethyl)-Diphenyl C₂₂H₃₂O₆P₂ Phosphonomethyl (-CH₂-PO(OEt)₂) Coordination chemistry, flame retardants
Butyl 4,4-bis(tert-butylperoxy)pentanoate C₁₇H₃₄O₆ Peroxide (-O-O-) Radical initiator in polymerization (hazardous)

Key Findings:

Central Functional Group Influence Silicon vs. Nitrogen/Phosphorus: The phenylsilylene group in the target compound distinguishes it from nitrogen-linked analogs (e.g., azoxy or imino groups in ). Silicon’s larger atomic radius and lower electronegativity may enhance thermal stability and reduce hydrolysis rates compared to nitrogen-based linkages. Phosphonate vs. Silylene: Phosphonate-containing compounds () exhibit strong metal-coordination abilities, whereas the silylene group may favor silicone polymer compatibility.

Molecular Weight and Solubility Higher molecular weight esters (e.g., C₂₆H₂₈N₂O₄ in ) may exhibit lower solubility in polar solvents compared to smaller analogs like C₁₉H₂₂N₂O₄ (). The target compound’s silicon backbone could further reduce polarity, enhancing solubility in non-aqueous media.

Applications Pharmaceutical Intermediates: Compounds with amino or azoxy groups () are often used in drug synthesis or reference standards. Industrial Chemistry: Phosphonates () and peroxides () serve specialized roles (e.g., flame retardants, radical initiators). The target compound’s silicon linkage suggests utility in silicone resins or adhesives.

Safety and Reactivity

  • Peroxide-containing esters () are highly reactive and hazardous (UN 2140/2141), whereas silicon-based compounds like the target may offer safer handling due to greater stability.

Biological Activity

4,4'-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester is a derivative of 4-phenylbutyric acid (4-PBA), a compound known for its significant biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of 4-Phenylbutyric Acid

4-PBA is recognized as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress by assisting in protein folding. It has been used clinically to treat urea cycle disorders under the trade name Buphenyl. Recent studies have expanded its application to various diseases, including neurodegenerative disorders and metabolic syndromes .

The biological activity of 4-PBA and its derivatives can be attributed to several mechanisms:

  • Chemical Chaperoning : 4-PBA helps prevent the aggregation of misfolded proteins, which is crucial in conditions like cystic fibrosis and Huntington's disease .
  • ER Stress Inhibition : By modulating the unfolded protein response (UPR), 4-PBA reduces cell apoptosis associated with unmitigated ER stress .
  • Gut Microbiota Modulation : Recent research indicates that 4-PBA can restore gut microbiota balance, which may have implications for metabolic health and inflammation control .

Table 1: Biological Activities of 4-PBA and Its Derivatives

ActivityDescriptionReferences
Cognitive Improvement Ameliorates cognitive deficits post-stroke in animal models
Neuroprotection Protects against neurodegeneration in models of Alzheimer's and Parkinson's
Antifungal Properties Exhibits fungistatic effects against various plant pathogens
Cancer Therapeutics Induces cell cycle arrest and differentiation in tumor cells

Case Study 1: Cognitive Impairment Post-Stroke

A study evaluated the effects of chronic administration of 4-PBA on cognitive deficits following focal cerebral ischemia in rats. The results indicated significant improvements in memory and learning capabilities, assessed through various behavioral tests such as the Morris water maze and Y-maze tasks. The doses administered were 100 mg/kg and 300 mg/kg over two weeks, demonstrating a dose-dependent effect on cognitive recovery .

Case Study 2: ER Stress and Neurodegeneration

In vitro studies have shown that 4-PBA effectively reduces ER stress markers in neuronal cells exposed to toxic conditions mimicking neurodegenerative diseases. This reduction correlates with decreased apoptosis rates and improved cell viability, highlighting its potential as a therapeutic agent for conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease .

Research Findings

Recent literature emphasizes the multifaceted roles of 4-PBA beyond its initial applications:

  • Metabolic Disorders : Studies demonstrate that 4-PBA can enhance insulin sensitivity and reduce inflammation in models of type 2 diabetes mellitus .
  • Plant Protection : The compound has been shown to protect crops from fungal infections, suggesting its utility in agricultural applications without harming human health or the environment .

Q & A

Q. What methodologies resolve discrepancies between theoretical and experimental yields in scaled-up synthesis?

  • Methodological Answer : Apply mass balance analysis to trace unaccounted byproducts (e.g., volatile siloxanes via GC-MS). Use DoE to identify critical factors (e.g., stirring rate, inert gas flow) that diverge at larger scales. ’s statistical optimization methods for chemical processes are directly applicable .

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